![molecular formula C16H18ClN3O B15180516 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea CAS No. 94201-86-2](/img/structure/B15180516.png)
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
The synthesis of 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea typically involves the reaction of 2-chloro-p-toluidine with 4-(dimethylamino)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Aplicaciones Científicas De Investigación
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea can be compared with other similar compounds such as:
2-Chloro-1-(p-tolyl)ethan-1-one: This compound shares structural similarities but differs in its functional groups and chemical properties.
2-Chloro-4’-methylacetophenone: Another structurally related compound with distinct chemical behavior and applications.
Chloromethyl p-Tolyl Ketone: Similar in structure but with different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
94201-86-2 |
|---|---|
Fórmula molecular |
C16H18ClN3O |
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
1-(2-chloro-4-methylphenyl)-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C16H18ClN3O/c1-11-4-9-15(14(17)10-11)19-16(21)18-12-5-7-13(8-6-12)20(2)3/h4-10H,1-3H3,(H2,18,19,21) |
Clave InChI |
BHCYFWQGBSVKLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


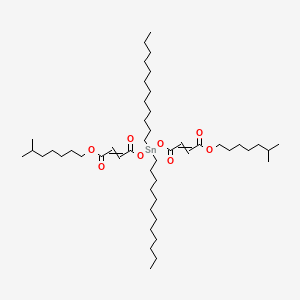
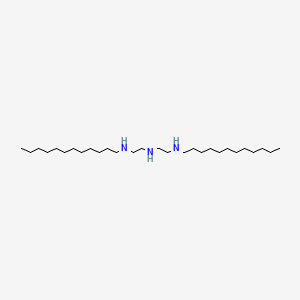
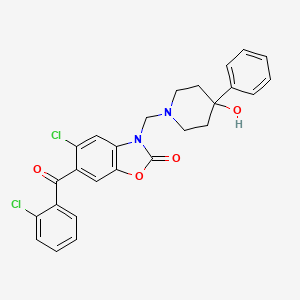
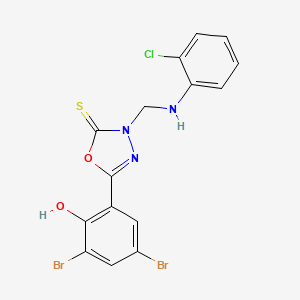
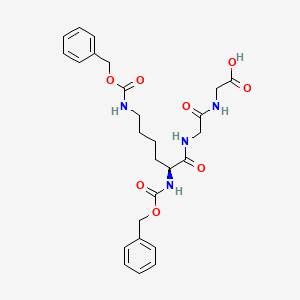


![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
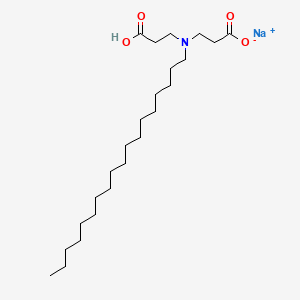
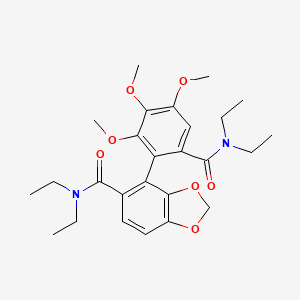
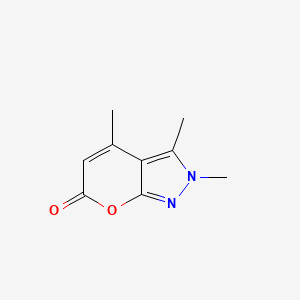
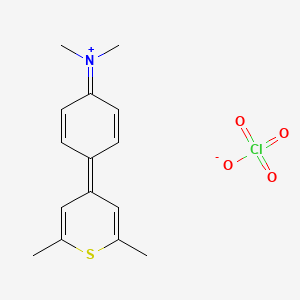
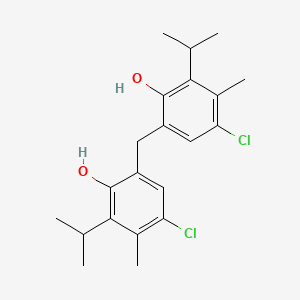
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
